molecular formula C39H47N4O8P B13914845 N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl

N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl

Cat. No.: B13914845
M. Wt: 730.8 g/mol
InChI Key: JKOUJIFQTRDOKR-QGEHUISBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl is a useful research compound. Its molecular formula is C39H47N4O8P and its molecular weight is 730.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H47N4O8P

Molecular Weight

730.8 g/mol

IUPAC Name

3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-35-25-34(50-37(35)42-23-21-36(44)41-38(42)45)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35-,37+,52?/m0/s1

InChI Key

JKOUJIFQTRDOKR-QGEHUISBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a phosphoramidite backbone, which is pivotal in the synthesis of oligonucleotides. The components include:

  • N(iPr)₂ : Diisopropylamino group, enhancing solubility and stability.
  • P(OCH₂CH₂CN)(-2) : Phosphate group with a 2-cyanoethyl moiety, facilitating nucleophilic attack during oligonucleotide synthesis.
  • DMT(-5) : Dimethoxytrityl protecting group, commonly used in solid-phase synthesis of nucleotides.
  • 3-deoxy-D-thrPenf(b)-uracil : A modified uracil base that may influence binding affinity and specificity.

The biological activity of this compound primarily relates to its role as a building block in the synthesis of oligonucleotides. Oligonucleotides are crucial for various applications, including gene therapy, antisense oligonucleotides, and RNA interference. The incorporation of modified nucleosides like this compound can enhance the stability and efficacy of therapeutic oligonucleotides.

Case Studies and Research Findings

  • Antiviral Activity : Research has indicated that modified uracil derivatives exhibit antiviral properties by inhibiting viral replication. For instance, studies on similar compounds have shown effectiveness against viruses such as HIV and hepatitis C . The specific activity of N(iPr)₂P(OCH₂CH₂CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil in this context remains to be fully elucidated but suggests potential for antiviral applications.
  • Gene Silencing : Oligonucleotides synthesized using this phosphoramidite have been tested for their ability to silence target genes in vitro. In one study, a series of oligonucleotides showed enhanced potency when incorporating modified bases, leading to improved binding affinity to target mRNA sequences .
  • Stability Studies : Stability under physiological conditions is crucial for therapeutic applications. Preliminary data suggest that compounds like N(iPr)₂P(OCH₂CH₂CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil demonstrate increased resistance to nuclease degradation compared to unmodified counterparts, thus prolonging their therapeutic window .

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
N(iPr)₂P(OCH₂CH₂CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracilAntiviral
Similar Uracil DerivativeGene Silencing
Unmodified OligonucleotideStandard Stability

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